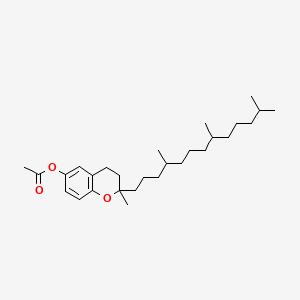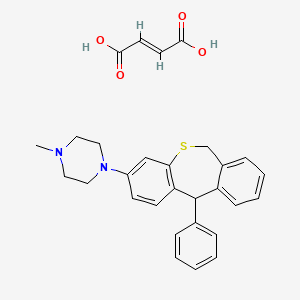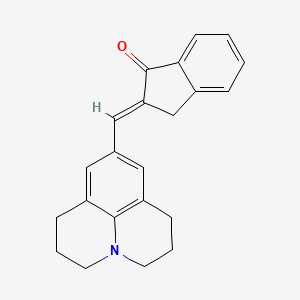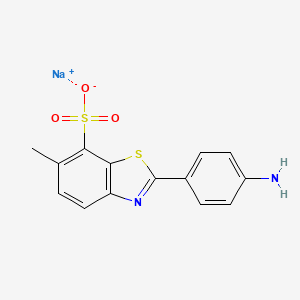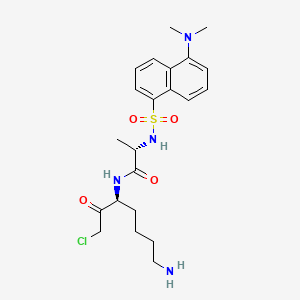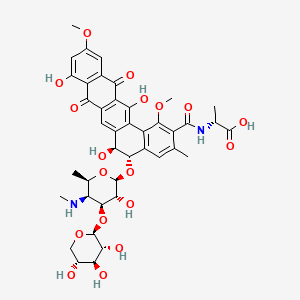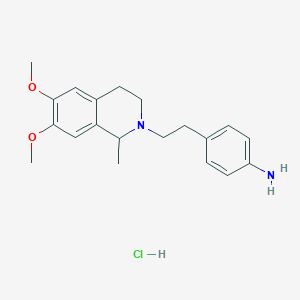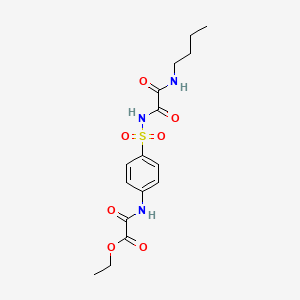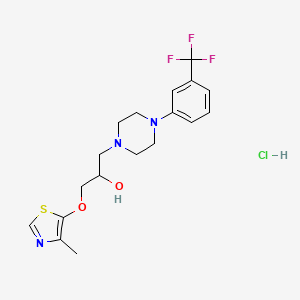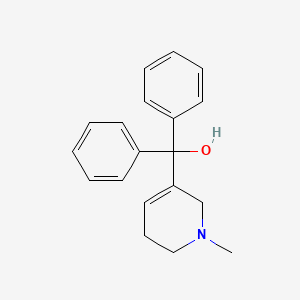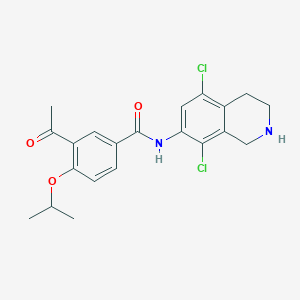
3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propan-2-yloxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propan-2-yloxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetyl group, a dichlorinated tetrahydroisoquinoline moiety, and a propan-2-yloxy group attached to a benzamide core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propan-2-yloxybenzamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Chlorination: The tetrahydroisoquinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro groups.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Coupling with Benzamide: The final step involves coupling the dichlorinated tetrahydroisoquinoline with 4-propan-2-yloxybenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the tetrahydroisoquinoline ring.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety or the benzamide core.
Substitution: The dichloro groups in the tetrahydroisoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for binding to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use as therapeutic agents for various diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals for pest control.
作用机制
The mechanism of action of 3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
- N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-hydroxybenzamide
- 3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzamide
Uniqueness
The uniqueness of 3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propan-2-yloxybenzamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
属性
CAS 编号 |
318528-48-2 |
|---|---|
分子式 |
C21H22Cl2N2O3 |
分子量 |
421.3 g/mol |
IUPAC 名称 |
3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-11(2)28-19-5-4-13(8-15(19)12(3)26)21(27)25-18-9-17(22)14-6-7-24-10-16(14)20(18)23/h4-5,8-9,11,24H,6-7,10H2,1-3H3,(H,25,27) |
InChI 键 |
QLVXLDYLQRPQFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC2=CC(=C3CCNCC3=C2Cl)Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


